2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenoxy group, a piperazinyl cyclohexyl moiety, and an acetamide linkage. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 3,4-dimethylphenol with an appropriate halogenating agent to form the corresponding halide, followed by nucleophilic substitution with a suitable nucleophile.
Synthesis of the Piperazinyl Cyclohexyl Intermediate: This involves the reaction of cyclohexylamine with 4-methylpiperazine under controlled conditions to form the desired intermediate.
Coupling Reaction: The final step involves the coupling of the dimethylphenoxy intermediate with the piperazinyl cyclohexyl intermediate using an acylating agent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of advanced catalysts may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
- Ginsenoside Compound K
Uniqueness
Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide stands out due to its unique structural features, which may confer distinct biological activities and chemical reactivity. Its combination of a dimethylphenoxy group, piperazinyl cyclohexyl moiety, and acetamide linkage makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C22H35N3O2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C22H35N3O2/c1-18-7-8-20(15-19(18)2)27-16-21(26)23-17-22(9-5-4-6-10-22)25-13-11-24(3)12-14-25/h7-8,15H,4-6,9-14,16-17H2,1-3H3,(H,23,26) |
InChI Key |
BZEDECJIDNATST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCN(CC3)C)C |
Origin of Product |
United States |
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